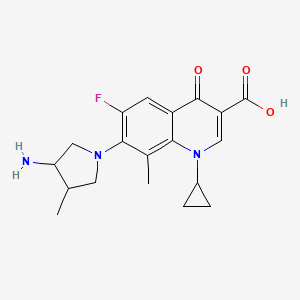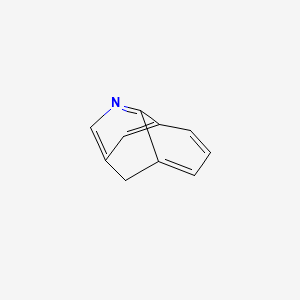
3,8-Methanoquinoline(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Methanoquinoline(9CI) is a chemical compound with the molecular formula C10H7N and a molecular weight of 141.17 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.
準備方法
The synthesis of 3,8-Methanoquinoline(9CI) can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, can be used to prepare this compound . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
化学反応の分析
3,8-Methanoquinoline(9CI) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3,8-Methanoquinoline(9CI) can lead to the formation of quinoline N-oxide derivatives, while reduction can yield dihydroquinoline derivatives .
科学的研究の応用
3,8-Methanoquinoline(9CI) has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
作用機序
The mechanism of action of 3,8-Methanoquinoline(9CI) involves its interaction with molecular targets and pathways within biological systems. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in cell death. The specific pathways and molecular targets can vary depending on the derivative and its application.
類似化合物との比較
3,8-Methanoquinoline(9CI) can be compared with other quinoline derivatives, such as chloroquine, pyrimethamine, and mefloquine. These compounds share a similar core structure but differ in their functional groups and specific applications . For example:
Chloroquine: Used primarily as an antimalarial drug.
Pyrimethamine: Used as an antiprotozoal medication.
Mefloquine: Another antimalarial drug with a different mechanism of action.
The uniqueness of 3,8-Methanoquinoline(9CI) lies in its specific structural modifications, which can impart distinct chemical and biological properties compared to other quinoline derivatives.
特性
CAS番号 |
326804-00-6 |
|---|---|
分子式 |
C10H7N |
分子量 |
141.17 g/mol |
IUPAC名 |
9-azatricyclo[5.3.1.03,8]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C10H7N/c1-2-8-4-7-5-9(3-1)10(8)11-6-7/h1-4,6H,5H2 |
InChIキー |
ZZNXEOSENBTAPI-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC3=CC1=CN=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



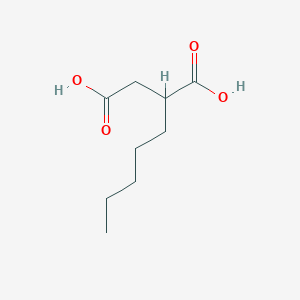
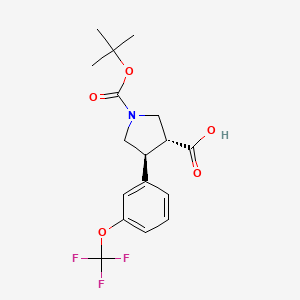
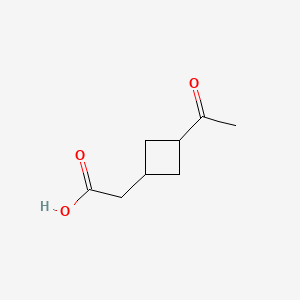
![[5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B13833093.png)


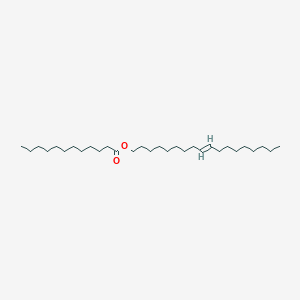

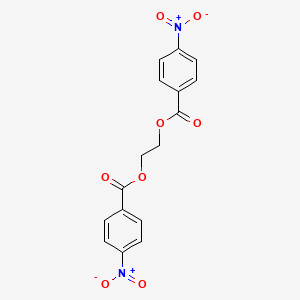
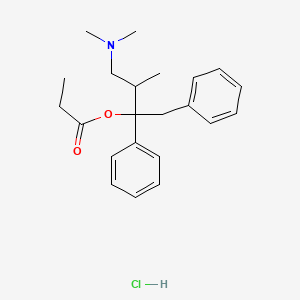
![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833156.png)
![[(3S,4R,5S,6R)-5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[(2S,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B13833161.png)
